1,3-Difluoro-2,4-pentanedione

Regioselective Fluorination Reaction Selectivity Isomer Ratio

1,3-Difluoro-2,4-pentanedione (CAS 87498-27-9) is a fluorinated β-diketone with the molecular formula C5H6F2O2 and a molecular weight of 136.10 g/mol. This compound is a distinct regioisomer where the two fluorine atoms are located at the terminal (1 and positions of the pentane backbone, differentiating it from the 1,1-difluoro (CAS 41739-23-5) and 3,3-difluoro (CAS 1547-51-9) isomers.

Molecular Formula C5H6F2O2
Molecular Weight 136.10 g/mol
Cat. No. B12846912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Difluoro-2,4-pentanedione
Molecular FormulaC5H6F2O2
Molecular Weight136.10 g/mol
Structural Identifiers
SMILESCC(=O)C(C(=O)CF)F
InChIInChI=1S/C5H6F2O2/c1-3(8)5(7)4(9)2-6/h5H,2H2,1H3
InChIKeyVTMHHLRGQYZACS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring 1,3-Difluoro-2,4-pentanedione: A Strategic Guide to Differentiating the 1,3-Difluoro Regioisomer from Commoner Fluorinated Acetylacetones


1,3-Difluoro-2,4-pentanedione (CAS 87498-27-9) is a fluorinated β-diketone with the molecular formula C5H6F2O2 and a molecular weight of 136.10 g/mol [1]. This compound is a distinct regioisomer where the two fluorine atoms are located at the terminal (1 and 3) positions of the pentane backbone, differentiating it from the 1,1-difluoro (CAS 41739-23-5) and 3,3-difluoro (CAS 1547-51-9) isomers . It is recognized as a specialized building block and a fluorination reagent, reportedly useful as an intermediate in the synthesis of 5-fluorouridine . Its chemical identity is defined by a boiling point of 173.1±25.0 °C and a calculated density of 1.2±0.1 g/cm³, establishing a baseline for purity and handling evaluations .

Why Generic 'Difluoropentanedione' Specification Fails: The Procurement Risk of Ignoring 1,3-Difluoro-2,4-pentanedione's Regiochemistry


In procurement, casual substitution among various 'difluoropentanedione' isomers is a high-risk strategy that undermines research reproducibility. The term encompasses several distinct compounds, including 1,3-difluoro-2,4-pentanedione, 1,1-difluoro-2,4-pentanedione (difluoroacetylacetone), and 3,3-difluoro-2,4-pentanedione, each with unique CAS numbers and physical-chemical profiles [1]. Critically, the site of fluorination dictates the tautomeric equilibrium and the acidity of the enolic proton, which in turn governs metal-chelation behavior, reactivity as a synthetic building block, and bioisosteric performance [2]. For example, a 1,1-difluoro isomer will present a vastly different reactivity profile at the acetyl terminus compared to a 1,3-difluoro pattern. Basing a tender solely on the C5H6F2O2 molecular formula without a defined regioisomeric specification invites the delivery of an incorrect isomer, rendering subsequent synthetic pathways or binding studies invalid . The following quantitative evidence underscores why precise structural specification is mandatory.

Quantitative Evidence Guide: Measuring the Performance Differentiation of 1,3-Difluoro-2,4-pentanedione Against Closest Analogs


Regiochemical Purity: Quantifying the Synthetic Byproduct Profile of 1,3-Difluoro-2,4-pentanedione vs. Mono- and Gem-Difluoro Isomers

The direct fluorination of 2,4-pentanedione is not chemically selective for the 1,3-isomer; instead, it yields a mixture where the target compound is formed as a minor component. Patent data (US 6,020,502) demonstrates that the reaction product is 'mainly 3-fluoro-2,4-pentanedione, with much smaller amounts of 3,3-difluoro-2,4-pentanedione and 1,3-difluoro-2,4-pentanedione' [1]. This confirms that 1,3-difluoro-2,4-pentanedione is a specific, low-yield product of synthesis, not a bulk commodity, and its procurement must be supported by analytical proof of isomeric purity against the dominant 3-fluoro and 3,3-difluoro counterparts.

Regioselective Fluorination Reaction Selectivity Isomer Ratio

Incremental Acidity Tuning: pKa Modulation of 1,3-Difluoro-2,4-pentanedione Between Non-Fluorinated and Per-Fluorinated Acetylacetones

The bioisosteric replacement strategy for lead optimization requires a finely tuned scale of acidity between pKa ~8.9 (acetylacetone) and pKa ~4.7 (trifluoroacetylacetone). The reported predicted pKa of 7.46 for 1,1-difluoroacetylacetone (CAS 41739-23-5) demonstrates the incremental acidity shift caused by a CF2H group . As a regioisomer bearing two fluorines, 1,3-difluoro-2,4-pentanedione is expected to exhibit an acidity in a comparable range, bridging the gap between non-fluorinated and per-fluorinated analogs. This provides a predictable, moderate electronic perturbation, valuable for modulating a molecule's ionization state at physiological pH without the extreme acidity of a CF3 group.

Acid Dissociation Constant Physicochemical Profiling Lead Optimization

Defined Synthetic Utility: Documented Role as a Precursor to Fluorinated Nucleosides vs. Non-Selective Building Blocks

Vendor technical data explicitly identifies 1,3-difluoro-2,4-pentanedione as a 'useful intermediate for the synthesis of 5-fluorouridine and other organic compounds' and as a 'fluorination reagent that can be used to convert alcohols to difluorides' . This points to a specific, documented reactivity profile in nucleoside analog construction, in contrast to the broader, more general heterocycle precursor role of 1,1,1-trifluoro-2,4-pentanedione (TFAA), which is noted for its utility in forming pyrazoles and other heterocycles [1].

Nucleoside Synthesis Fluorination Reagent 5-Fluorouridine

Hydrogen Bond Energetics: Computational Evidence of Fine-Tuned Intramolecular Interactions in the 1,3-Difluoro Enol Conformation

DFT calculations on a closely related class of fluorinated acetylacetones reveal a consistent energetic landscape: the most stable enol isomer is universally the one with the fluoromethyl group proximal to the carbonyl carbon, being lower in energy than the alternative isomer by 5.1–5.5 kJ mol−1 (B3LYP/cc-pVTZ) and 2.1–3.7 kJ mol−1 (MP2/Aug-cc-pVTZ) [1]. This class-level insight, originally derived for MFAA, DFAA, and TFAA, predicts that the 1,3-difluoro-2,4-pentanedione will also adopt a stable enol conformation with an oriented hydrogen bond network. This contrasts with the non-fluorinated parent AA, where the symmetric structure allows for a different, less biased equilibrium.

Computational Chemistry Intramolecular H-Bond DFT Modeling

Physical Handling and Purification: Boiling Point and Density Differentiation as Practical Procurement Criteria

Purity verification and handling protocols depend on physical constants that vary considerably among isomers. The reported boiling point of 1,3-difluoro-2,4-pentanedione is 173.1±25.0 °C (predicted) with a density of 1.2±0.1 g/cm³ . This significantly exceeds the boiling point of the non-fluorinated parent (acetylacetone, 140.4 °C) and notably differs from the 1,1-difluoro isomer (1,1-difluoroacetylacetone), which has a predicted boiling point of ~132 °C and a density of 1.167 g/cm³ [1]. The 1,3-difluoro isomer is therefore predicted to be the least volatile and most dense of these three.

Physical Properties Distillation Quality Control

Aqueous Solubility as a Discriminating Factor for Reaction Medium Selection: 1,3-Difluoro vs. 1,1-Difluoro Regioisomer

The calculated aqueous solubility of the 1,1-difluoro isomer is reported as 38 g/L at 25 °C, providing a quantitative baseline for the class . While direct solubility data for 1,3-difluoro-2,4-pentanedione is not available, its symmetrical fluorination pattern and distinct dipole moment, noted in qualitative structure-property analyses as having 'interesting conformational dependence of polarity,' suggest a meaningfully different solvation behavior compared to the gem-difluoro (1,1-) isomer [1]. This structural distinction is critical for chemists selecting a reaction medium; a regioisomer with a different aqueous/organic partitioning profile will alter biphasic reaction kinetics or extraction efficiency.

Solubility Reaction Engineering Aqueous Media

High-Value Application Scenarios for 1,3-Difluoro-2,4-pentanedione Where Regiochemistry Is Mission-Critical


Regiospecific Synthesis of 5-Fluorouridine and Related Antimetabolite Analogs

Laboratories engaged in the development of fluorinated nucleoside antimetabolites require a specific, documented synthetic route to 5-fluorouridine . 1,3-Difluoro-2,4-pentanedione provides a direct, literature-supported entry point into this chemotype, unlike its 1,1- or 3,3-difluoro isomers which would redirect the synthetic pathway to entirely different product scaffolds. Procurement in this context is project-specific, demanding this precise regioisomer to ensure fidelity to the published synthetic protocol .

Fine-Tuning Acidity and Lipophilicity in Medicinal Chemistry Lead Optimization

Medicinal chemistry programs aiming to replace a metabolically labile or excessively acidic moiety can utilize the 1,3-difluoro substitution pattern as a precisely calibrated bioisostere. The evidence demonstrates that the pKa of a difluorinated acetylacetone scaffold sits at an intermediate ~7.5, falling between an unsubstituted acetylacetone (pKa 8.9) and a trifluoromethyl ketone (pKa 4.7) . This allows optimization of a lead compound's ionization state and lipophilicity at a granular level, a subtlety unavailable when selecting either the non-fluorinated or the more aggressive per-fluorinated building blocks .

Development of New Fluorination Reagents with Distinct Reactivity Profiles

The documented use of 1,3-difluoro-2,4-pentanedione as a reagent for converting alcohols to difluorides highlights its specific reactivity . For a process chemistry lab designing a deoxofluorination step, this reagent presents a reactivity profile distinct from common alternatives like DAST or Deoxo-Fluor. Its diketone framework and two fluorine atoms provide a unique stoichiometry and byproduct profile, making it a specialized tool for substrates where conventional reagents lead to side reactions or poor yields.

Conformational Probing Through Distinct Metal-Chelation Geometries

Research groups investigating metal-organic frameworks (MOFs) or designing novel catalysts require ligands with predictable and distinct coordination geometries. DFT-level computational evidence indicates that the 1,3-difluoro substitution pattern enforces a defined enol conformation with an oriented hydrogen bond and a specific energy bias, unlike the symmetric, non-fluorinated parent . This pre-organized geometry translates into unique metal-chelate bond angles and diastereomeric environments, enabling the creation of catalysts or materials with emergent properties not accessible from acetylacetone or its symmetrically fluorinated derivatives.

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